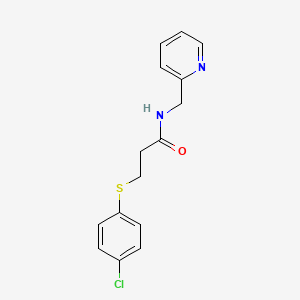![molecular formula C25H34N4OSi B14170030 (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, a phenylamino group, and a triisopropylsilyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Phenylamino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the aromatic ring.
Attachment of the Triisopropylsilyl Group: This is usually done through silylation reactions using triisopropylsilyl chloride in the presence of a base.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Addition: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like bromine or nitronium ions.
Addition: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Addition: Formation of β-substituted acrylamides.
科学的研究の応用
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, while the triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylamide moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- (E)-3-(5-(phenylamino)-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
- (E)-3-(5-(phenylamino)-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
Uniqueness
(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is unique due to the presence of the triisopropylsilyl group, which provides steric hindrance and enhances the compound’s stability and lipophilicity compared to its trimethylsilyl and triethylsilyl analogs. This makes it particularly useful in applications requiring high stability and membrane permeability.
特性
分子式 |
C25H34N4OSi |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
(E)-3-[5-anilino-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H34N4OSi/c1-17(2)31(18(3)4,19(5)6)29-16-20(12-13-24(26)30)23-14-22(15-27-25(23)29)28-21-10-8-7-9-11-21/h7-19,28H,1-6H3,(H2,26,30)/b13-12+ |
InChIキー |
PSWWRLNUVPROBW-OUKQBFOZSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)/C=C/C(=O)N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)

![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)





![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
